An In-depth Technical Guide to Ethyl 11-Oxoundecanoate: Physicochemical Properties, Synthesis, and Applications
An In-depth Technical Guide to Ethyl 11-Oxoundecanoate: Physicochemical Properties, Synthesis, and Applications
Foreword
In the landscape of chemical biology and drug discovery, molecules that offer a unique combination of functionality and structural versatility are of paramount importance. Ethyl 11-oxoundecanoate, a long-chain keto-ester, represents one such molecule. Its bifunctional nature, possessing both a ketone and an ester group at opposing ends of a long aliphatic chain, makes it a valuable synthon and a subject of interest for researchers in medicinal chemistry and materials science. This guide provides a comprehensive overview of the physical and chemical properties of ethyl 11-oxoundecanoate, its synthesis, and its potential applications, with a particular focus on its relevance to professionals in research and drug development.
Molecular Structure and Physicochemical Properties
Ethyl 11-oxoundecanoate is characterized by an eleven-carbon backbone, with an ethyl ester at one terminus and a ketone group at the C-11 position. This structure imparts a degree of polarity at both ends of the molecule, while the long hydrocarbon chain maintains a significant nonpolar character.
Predicted Physicochemical Data
| Property | Predicted Value | Citation |
| Molecular Formula | C₁₃H₂₄O₃ | |
| Molecular Weight | 228.33 g/mol | |
| IUPAC Name | Ethyl 11-oxoundecanoate | |
| Physical State | Likely a liquid or low-melting solid at room temperature | [1][2] |
| Boiling Point | Estimated >250 °C (decomposes) | [1] |
| Melting Point | Estimated to be low | [2] |
| Density | Estimated ~0.9 g/cm³ | |
| Solubility | Soluble in organic solvents (e.g., ethanol, diethyl ether, chloroform); sparingly soluble in water.[1] |
Spectroscopic and Chromatographic Analysis
The structural elucidation of ethyl 11-oxoundecanoate relies on standard spectroscopic techniques. Below are the predicted spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted, CDCl₃, 400 MHz):
-
δ 4.12 (q, 2H): Quartet corresponding to the -O-CH₂- protons of the ethyl ester group.[3][4]
-
δ 2.41 (t, 2H): Triplet from the -CH₂- protons adjacent to the ketone (C-10).
-
δ 2.28 (t, 2H): Triplet from the -CH₂- protons adjacent to the ester carbonyl (C-2).
-
δ 2.14 (s, 3H): Singlet from the terminal methyl protons of the acetyl group (-C(O)CH₃).
-
δ 1.55-1.65 (m, 4H): Multiplet from the β-protons to the carbonyls (C-3 and C-9).
-
δ 1.20-1.40 (m, 10H): Broad multiplet from the remaining methylene protons in the aliphatic chain.
-
δ 1.25 (t, 3H): Triplet from the terminal methyl protons of the ethyl ester group.[3][4]
¹³C NMR (Predicted, CDCl₃, 100 MHz):
-
δ 173.8: Ester carbonyl carbon (C-1).[7]
-
δ 60.3: -O-CH₂- carbon of the ethyl ester.[7]
-
δ 43.8: -CH₂- carbon adjacent to the ketone (C-10).
-
δ 34.4: -CH₂- carbon adjacent to the ester carbonyl (C-2).
-
δ 29.8: Terminal methyl carbon of the acetyl group.
-
δ 29.0-29.5 (multiple peaks): Methylene carbons in the middle of the chain.
-
δ 24.9, 23.8: Methylene carbons β to the carbonyls.
-
δ 14.3: Terminal methyl carbon of the ethyl ester.[7]
Infrared (IR) Spectroscopy
The IR spectrum of ethyl 11-oxoundecanoate is expected to show two distinct carbonyl stretching frequencies, which is a key diagnostic feature.
-
~1735 cm⁻¹ (strong, sharp): C=O stretch of the ester.[8]
-
~1715 cm⁻¹ (strong, sharp): C=O stretch of the ketone.
-
2920-2850 cm⁻¹ (strong, multiple bands): C-H stretching of the aliphatic chain.
-
~1170 cm⁻¹ (strong): C-O stretching of the ester.
Mass Spectrometry (MS)
Electron ionization (EI) mass spectrometry would likely show a molecular ion peak, although it may be weak. Key fragmentation patterns would include:
-
α-cleavage at the ketone, leading to the loss of a methyl radical (M-15) or the formation of an acylium ion (m/z 43).[9][10]
-
McLafferty rearrangement if a γ-hydrogen is available relative to the ketone.[9][11]
-
Fragmentation of the ester group, including loss of the ethoxy group (M-45) or the ethyl group (M-29).[9][12]
Chemical Properties and Reactivity
The chemical reactivity of ethyl 11-oxoundecanoate is dictated by its two functional groups: the ester and the ketone. The long aliphatic chain renders the molecule largely nonpolar, influencing its solubility and intermolecular interactions.
-
Ester Group: The ethyl ester can undergo hydrolysis under acidic or basic conditions to yield 11-oxoundecanoic acid and ethanol. It can also undergo transesterification in the presence of an alcohol and a suitable catalyst.[13]
-
Ketone Group: The ketone at the C-11 position can be reduced to a secondary alcohol (ethyl 11-hydroxyundecanoate) using reducing agents like sodium borohydride. It can also undergo nucleophilic addition reactions with organometallic reagents (e.g., Grignard reagents) or participate in reactions such as the Wittig reaction to form an alkene.
The separation of the two functional groups by a long alkyl chain means that they generally react independently of one another, unlike β- or γ-keto esters where the proximity of the carbonyls leads to unique reactivity, such as the formation of stable enolates.[12]
Synthesis and Purification
A reliable method for the synthesis of ethyl 11-oxoundecanoate is the oxidation of its precursor, ethyl 11-hydroxyundecanoate.
Proposed Synthesis Workflow
Caption: Proposed synthetic pathway for ethyl 11-oxoundecanoate.
Detailed Experimental Protocol: Oxidation of Ethyl 11-hydroxyundecanoate
This protocol describes a general procedure for the oxidation of a secondary alcohol to a ketone using Dess-Martin periodinane (DMP), a mild and selective oxidizing agent.
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 11-hydroxyundecanoate (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).[14]
-
The concentration should be approximately 0.1 M.
-
Place the flask in an ice bath to cool the solution to 0 °C.
-
-
Addition of Reagent:
-
To the cooled, stirring solution, add Dess-Martin periodinane (1.2 eq) portion-wise over 5-10 minutes.[14]
-
Rationale: Portion-wise addition helps to control the reaction temperature, as the oxidation can be exothermic.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
-
Work-up:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Stir vigorously until the solid dissolves and the layers are clear.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 11-oxoundecanoate.
-
Applications in Research and Drug Development
Long-chain fatty acid esters, including keto-esters, have diverse applications in the pharmaceutical and biomedical fields.
-
Drug Delivery: The amphiphilic nature of molecules like ethyl 11-oxoundecanoate makes them potential candidates for use in drug delivery systems, such as in the formation of micelles or as components of lipid nanoparticles.[15]
-
Prodrugs: The ester functionality can be used as a pro-drug moiety to improve the pharmacokinetic properties of a drug, such as its absorption or distribution.[16][17]
-
Bioactive Molecules: Omega-3 fatty acid ethyl esters are themselves used as therapeutic agents to manage hypertriglyceridemia.[16][18] While ethyl 11-oxoundecanoate is not an omega-3 fatty acid, this highlights the therapeutic potential of long-chain esters.
-
Synthetic Building Blocks: Keto-esters are versatile intermediates in organic synthesis, allowing for the construction of more complex molecules through reactions at both the ketone and ester functionalities.[13][19] This is particularly valuable in the synthesis of natural products and their analogues for drug discovery. Long-chain ketones and aldehydes are important structural motifs in many bioactive compounds and pharmaceuticals.[13]
Safety and Handling
Specific safety data for ethyl 11-oxoundecanoate is not available. Therefore, handling should be based on the general precautions for similar long-chain aliphatic esters and ketones.
-
Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[20][21]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors.[22][23] Avoid contact with skin and eyes.[20]
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[21]
-
Toxicity: The toxicological properties have not been thoroughly investigated. Similar long-chain fatty acid methyl esters are considered to have low acute toxicity.[24] However, as with any research chemical, unnecessary exposure should be avoided.
Conclusion
Ethyl 11-oxoundecanoate is a molecule with significant potential in synthetic chemistry and related fields. While direct experimental data is limited, its physical and chemical properties can be reliably inferred from its structure and the behavior of analogous compounds. Its bifunctional nature provides two distinct points for chemical modification, making it a valuable building block for the synthesis of more complex molecules. For researchers in drug development, its long aliphatic chain and ester functionality offer possibilities for its use in drug delivery systems or as a scaffold for the synthesis of novel therapeutic agents. As with any compound where comprehensive data is lacking, careful handling and thorough characterization are paramount for its safe and effective use in research.
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